molecular formula C20H19FN4O3 B2395623 N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide CAS No. 1207044-95-8

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide

Cat. No. B2395623
CAS RN: 1207044-95-8
M. Wt: 382.395
InChI Key: NANZQJOADWBBOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide, also known as FSP-045, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FSP-045 is a small molecule that belongs to the class of pyridazinone derivatives and has been shown to exhibit potent anti-inflammatory and analgesic effects.

Mechanism of Action

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway, which is a key regulator of inflammation. N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide also inhibits the activation of the MAPK pathway, which is involved in the production of pro-inflammatory cytokines. N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide's analgesic effects are mediated through its modulation of the TRPV1 receptor, which is involved in pain sensation. N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that contribute to pain and inflammation.
Biochemical and Physiological Effects:
N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide is its potent anti-inflammatory and analgesic effects, which make it a promising therapeutic candidate for various inflammatory and pain-related conditions. However, one of the limitations of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide is its relatively low solubility, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide research. One direction is to explore its potential therapeutic applications in various inflammatory and pain-related conditions, such as rheumatoid arthritis and neuropathic pain. Another direction is to investigate its neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on developing more effective formulations of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide to improve its solubility and effectiveness in various applications.

Synthesis Methods

The synthesis of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide involves the reaction of 2-methoxy-3-pyridinecarboxaldehyde with 4-fluorophenylhydrazine to form 2-methoxy-3-(4-fluorophenyl)pyridazine. This intermediate is then reacted with 3-bromopropionyl chloride to form N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propionyl)-2-methoxypyridine. Finally, this compound is reacted with methylamine to form the desired product, N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide.

Scientific Research Applications

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide has been extensively studied for its potential therapeutic applications in various inflammatory and pain-related conditions. It has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide has also been shown to exhibit analgesic effects by modulating the activity of the TRPV1 receptor, which is involved in pain sensation. Additionally, N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-2-methoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3/c1-28-20-16(4-2-11-23-20)19(27)22-12-3-13-25-18(26)10-9-17(24-25)14-5-7-15(21)8-6-14/h2,4-11H,3,12-13H2,1H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANZQJOADWBBOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxynicotinamide

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